

2-(3,5-Dichlorobenzoyl)oxazole chemical properties and structure

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Compound of Interest

Compound Name: 2-(3,5-Dichlorobenzoyl)oxazole

Cat. No.: B1325493

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An In-depth Technical Guide to **2-(3,5-Dichlorobenzoyl)oxazole**: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of **2-(3,5-Dichlorobenzoyl)oxazole**. The information is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Chemical Structure and Identification

2-(3,5-Dichlorobenzoyl)oxazole is a heterocyclic compound featuring an oxazole ring substituted at the 2-position with a 3,5-dichlorobenzoyl group.^[1] This unique substitution pattern, particularly the presence of two chlorine atoms on the benzoyl moiety, is believed to enhance its reactivity and biological efficacy.^[1] The molecule's architecture combines the aromatic and electron-rich nature of the oxazole ring with the electrophilic character of the dichlorobenzoyl group.

Table 1: Chemical Identifiers and Properties

Identifier	Value
CAS Number	898784-28-6[1][2][3]
IUPAC Name	(3,5-dichlorophenyl)-(1,3-oxazol-2-yl)methanone[1]
Molecular Formula	C ₁₀ H ₅ Cl ₂ NO ₂ [1]
Molecular Weight	242.05 g/mol [1]
Canonical SMILES	C1=COC(=N1)C(=O)C2=CC(=CC(=C2)Cl)Cl[1]
InChI Key	FALFWGLRGMSTDS-UHFFFAOYSA-N[1]
Predicted Boiling Point	393.9 ± 52.0 °C[1]
Predicted Density	1.445 ± 0.06 g/cm ³ [1]

Synthesis and Experimental Protocols

The synthesis of **2-(3,5-Dichlorobenzoyl)oxazole** can be approached through established methods for oxazole formation. The Robinson-Gabriel synthesis is a classic and reliable method for constructing 2,5-disubstituted oxazoles.[1][4] This pathway involves the cyclodehydration of a 2-acylamino-ketone intermediate. A plausible route would involve the acylation of 2-amino-1-phenylethanone with 3,5-dichlorobenzoyl chloride, followed by cyclization.

Synthesis of 3,5-Dichlorobenzoyl Chloride (Precursor)

A common method for preparing acid chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent like thionyl chloride or oxalyl chloride.[5][6]

Experimental Protocol:

- To a solution of 3,5-dichlorobenzoic acid (1 eq.) in a dry, inert solvent such as methylene chloride, add a catalytic amount of N,N-dimethylformamide (DMF).[6]
- Cool the mixture to 0 °C in an ice bath.
- Add oxalyl chloride (2 eq.) or thionyl chloride (1.2 eq.) dropwise to the stirred solution.[5][6]

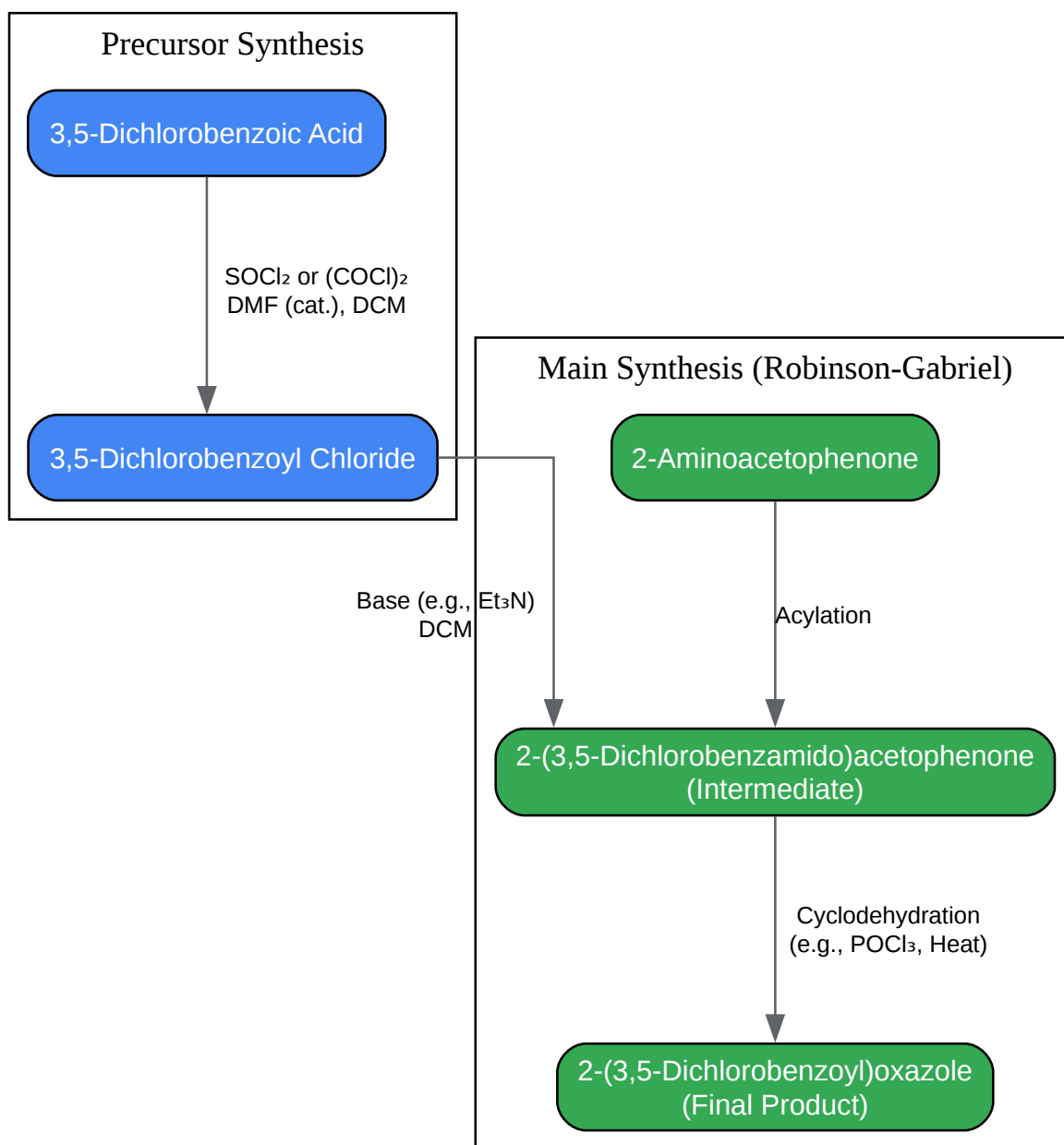
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC or IR spectroscopy (disappearance of the carboxylic acid O-H stretch).
- Once the reaction is complete, remove the solvent and excess chlorinating agent under reduced pressure. The resulting crude 3,5-dichlorobenzoyl chloride can often be used directly in the next step.^[6]

Synthesis of 2-(3,5-Dichlorobenzoyl)oxazole

Experimental Protocol (Adapted from Robinson-Gabriel Synthesis):

- Acylation: Dissolve 2-aminoacetophenone hydrochloride (1 eq.) and a non-nucleophilic base (e.g., triethylamine, 2.2 eq.) in a dry solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.
- Cool the mixture to 0 °C and add a solution of 3,5-dichlorobenzoyl chloride (1.1 eq.) in the same solvent dropwise.
- Allow the reaction to warm to room temperature and stir for 12-16 hours until the starting material is consumed (monitored by TLC).
- Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
- Concentrate the solution in vacuo to obtain the crude 2-(3,5-dichlorobenzamido)acetophenone intermediate.
- Cyclodehydration: Dissolve the crude intermediate in a suitable solvent and add a dehydrating agent such as phosphorus oxychloride (POCl₃), sulfuric acid (H₂SO₄), or polyphosphoric acid (PPA).^{[1][4]}
- Heat the mixture at an elevated temperature (e.g., 80-120 °C) for several hours.
- After cooling, carefully quench the reaction mixture by pouring it onto ice water and neutralizing it with a base (e.g., NaHCO₃).
- Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, and dry.

- Purify the final product by column chromatography on silica gel.



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Proposed synthesis workflow for **2-(3,5-Dichlorobenzoyl)oxazole**.

Spectroscopic Properties

While specific experimental data is limited, the structural features of **2-(3,5-Dichlorobenzoyl)oxazole** allow for the prediction of its key spectroscopic characteristics. These predictions are crucial for the structural validation of the synthesized compound.^[7]

Table 2: Predicted Spectroscopic Data

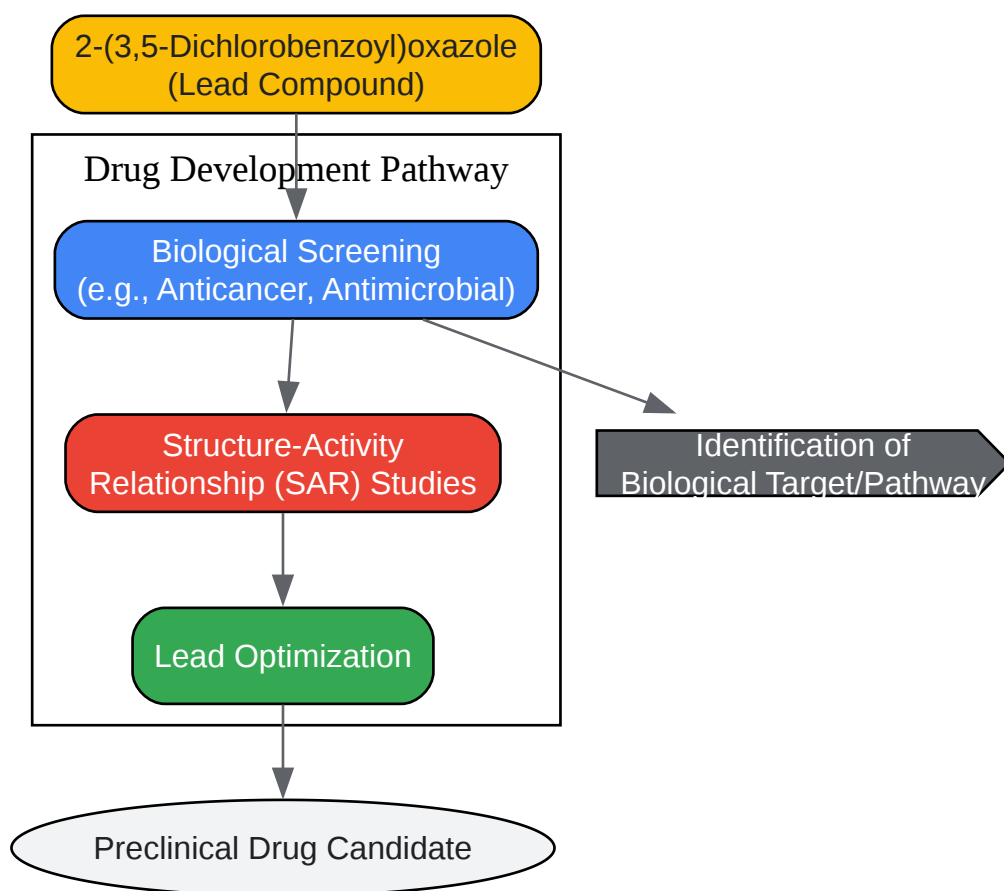
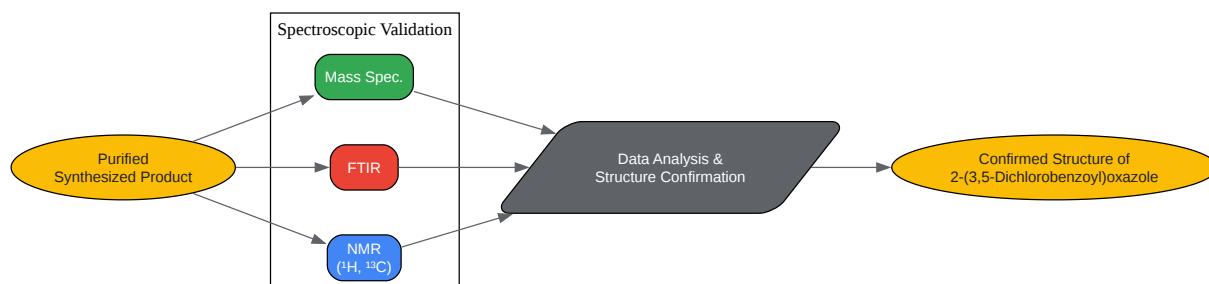
Technique	Expected Characteristics
¹ H NMR	- Oxazole Protons: Two distinct signals in the aromatic region (δ 7.0-8.0 ppm), likely doublets or singlets depending on the substitution. - Benzoyl Protons: Two signals in the aromatic region (δ 7.5-8.5 ppm); one triplet (H4') and one doublet (H2', H6').
¹³ C NMR	- Carbonyl Carbon: Signal in the downfield region (δ 170-185 ppm). - Oxazole Carbons: Two to three signals in the aromatic region (δ 120-160 ppm). - Benzoyl Carbons: Signals for carbon atoms attached to chlorine will be downfield, with others in the typical aromatic range (δ 125-140 ppm).
IR Spectroscopy	- C=O Stretch (Ketone): Strong absorption band around 1650-1680 cm ⁻¹ . - C=N Stretch (Oxazole): Absorption band around 1580-1620 cm ⁻¹ . - C-O-C Stretch (Oxazole): Absorption band around 1050-1150 cm ⁻¹ . - C-Cl Stretch: Strong absorption in the fingerprint region (600-800 cm ⁻¹).
Mass Spectrometry	- Molecular Ion (M ⁺): A prominent peak at m/z 241, with a characteristic isotopic pattern (M, M+2, M+4) due to the two chlorine atoms.

General Protocol for Spectroscopic Analysis

- NMR Spectroscopy: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Acquire ¹H and ¹³C NMR spectra using a

standard spectrometer (e.g., 400 MHz).[7]

- IR Spectroscopy: Prepare a sample as a thin film on a salt plate (for oils) or as a KBr pellet (for solids). Record the spectrum using an FTIR spectrometer.
- Mass Spectrometry: Introduce a dilute solution of the compound into the mass spectrometer using a suitable ionization technique (e.g., Electrospray Ionization - ESI) to obtain the mass-to-charge ratio.



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